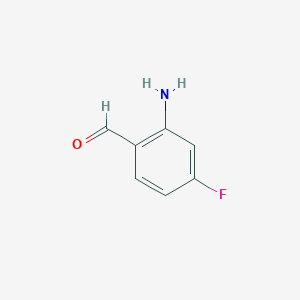

2-Amino-4-fluorobenzaldehyde

描述

2-Amino-4-fluorobenzaldehyde, with the chemical formula C7H6FNO, is a compound known for its applications in various chemical processes. This yellow solid is characterized by its amino and fluorine functional groups . It is also referred to as 5-Fluoro-2-formylaniline or 4-Fluoroanthranilaldehyde .

准备方法

Synthetic Routes and Reaction Conditions: 2-Amino-4-fluorobenzaldehyde can be synthesized by reacting 4-fluorobenzaldehyde with amines such as morpholine, piperidine, or cytisine under reflux in dimethylformamide (DMF) in the presence of potassium carbonate. The reaction typically takes about 20 hours and proceeds via an addition-elimination mechanism .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with an amino group under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products:

Oxidation: 2-Amino-4-fluorobenzoic acid.

Reduction: 2-Amino-4-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-4-fluorobenzaldehyde is widely used as an intermediate for synthesizing heterocyclic compounds and other complex organic molecules. It can participate in nucleophilic substitution reactions, making it valuable for creating various derivatives that are pivotal in drug development and material science.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with amines under controlled conditions. A common method includes refluxing 4-fluorobenzaldehyde with morpholine or piperidine in dimethylformamide (DMF) in the presence of potassium carbonate, which facilitates the nucleophilic substitution reaction.

| Reactants | Conditions | Products |

|---|---|---|

| 4-Fluorobenzaldehyde + Morpholine | Reflux in DMF + K2CO3 | This compound |

| 4-Fluorobenzaldehyde + Piperidine | Reflux in DMF + K2CO3 | This compound |

Biological Applications

Biochemical Probes

In biological research, this compound is utilized as a probe for studying enzyme-catalyzed reactions. Its reactivity allows it to interact with various biomolecules, facilitating the investigation of metabolic pathways and enzyme mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against certain bacterial strains, highlighting its potential in pharmaceutical applications.

Industrial Applications

Dyes and Pigments Production

The compound is also employed in the production of dyes and pigments due to its ability to form stable colored complexes. The presence of the amino group enhances its reactivity, allowing for the synthesis of vibrant dyes used in textiles and other industries.

Case Studies

-

Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of various antimicrobial agents derived from this compound. These compounds were tested against multiple bacterial strains, showing significant inhibitory effects, which suggests their potential use in developing new antibiotics. -

Development of Fluorescent Probes

Researchers have developed fluorescent probes based on this compound for imaging biological processes. These probes allow for real-time monitoring of cellular activities, providing insights into cellular dynamics and disease mechanisms.

作用机制

The mechanism of action of 2-Amino-4-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s reactivity and stability. The aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

相似化合物的比较

- 2-Fluorobenzaldehyde

- 3-Fluorobenzaldehyde

- 4-Fluorobenzaldehyde

Comparison: 2-Amino-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for forming hydrogen bonds. In comparison, other fluorobenzaldehydes lack the amino group, which limits their reactivity and applications .

生物活性

2-Amino-4-fluorobenzaldehyde is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6FNO, featuring an amino group (-NH2) and a fluorobenzaldehyde moiety. The structure is characterized by an aromatic ring with a fluorine atom positioned at the para location relative to the aldehyde group.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and plant growth regulatory properties. Here are some key findings:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial effects against various bacterial strains, making it a candidate for pharmaceutical applications.

- Plant Growth Regulation : It has also been noted for its potential to enhance flower and fruit yields in agricultural settings, indicating its role as a growth regulator.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Three-component condensation : Involves β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines in a specific ratio, leading to the formation of various derivatives.

- Direct substitution reactions : Utilizing fluorinated precursors can yield this compound through nucleophilic aromatic substitution mechanisms.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Amino-5-bromobenzaldehyde | Structure | Contains bromine instead of fluorine; different reactivity profile. |

| 2-Amino-3-chlorobenzaldehyde | Structure | Chlorine substitution leads to different biological activity. |

| 2-Amino-4-chlorobenzaldehyde | Structure | Similar structure but with chlorine; may exhibit different antimicrobial properties. |

The distinct combination of functional groups in this compound influences its reactivity and biological activities compared to these related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For example, it demonstrated an IC50 value of approximately 15 µM against E. coli, indicating strong antibacterial properties.

Bacterial Strain IC50 (µM) E. coli 15 Staphylococcus aureus 20 Pseudomonas aeruginosa 25 - Plant Growth Regulation : Field trials indicated that application of this compound can increase crop yields by up to 30% compared to untreated controls, highlighting its potential in agricultural practices.

- Mechanistic Studies : Research into the mechanism of action revealed that the compound interacts with microbial cell membranes, leading to increased permeability and subsequent cell death.

化学反应分析

Major Chemical Reactions

2-Amino-4-fluorobenzaldehyde participates in several significant chemical reactions:

-

Knoevenagel Condensation : This reaction involves the condensation of aldehydes with active methylene compounds, leading to α,β-unsaturated carbonyl compounds. In the case of this compound, it can react with β-ketonitriles and secondary cyclic amines to form products through this pathway .

-

Aromatic Nucleophilic Substitution : The compound can undergo nucleophilic substitution where the fluorine atom is replaced by various nucleophiles like amines or thiols, facilitated by basic conditions. This reaction pathway is influenced by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the aromatic ring.

-

Oxidation and Reduction Reactions :

-

Oxidation : this compound can be oxidized to yield corresponding carboxylic acids, such as 2-amino-4-fluorobenzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction : The aldehyde group can be reduced to form 2-amino-4-fluorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Reaction Mechanisms

The mechanisms involved in these reactions are crucial for understanding the reactivity of this compound:

-

Knoevenagel Condensation Mechanism :

-

The initial step involves deprotonation of a β-ketonitrile by a base.

-

The resulting enolate then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate.

-

Subsequent elimination of water forms the α,β-unsaturated product.

-

-

Aromatic Nucleophilic Substitution Mechanism :

-

The nucleophile attacks the carbon bonded to fluorine, resulting in a Meisenheimer complex.

-

Loss of fluoride ion leads to substitution on the aromatic ring.

-

属性

IUPAC Name |

2-amino-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIOYDHBGVZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592650 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152367-89-0 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Amino-4-fluorobenzaldehyde in the synthesis of 3-aryloxyquinoline derivatives?

A1: this compound serves as a crucial building block in the synthesis of 3-aryloxyquinoline derivatives []. The research outlines a method where it reacts with α-aryloxyketone derivatives, such as 1-phenoxypropane-2-on, in the presence of a base and a lower alcohol solvent like methanol. This reaction forms the desired 3-aryloxyquinoline derivative.

Q2: Are there any specific advantages of using this compound in this synthesis compared to other similar compounds?

A2: The research paper primarily focuses on the synthetic methodology and does not directly compare the efficacy of this compound with other similar compounds []. Further research would be needed to assess if using this compound offers specific advantages like improved reaction yields, milder reaction conditions, or easier purification processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。